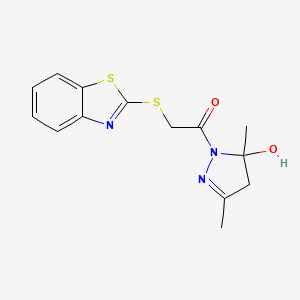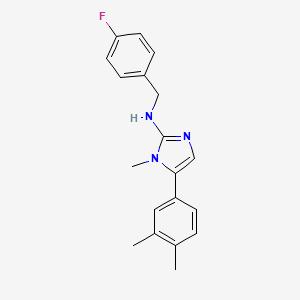![molecular formula C23H18N4O4 B15020857 2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15020857.png)
2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-6-[(PYRIDIN-2-YL)METHYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex organic compound that features a pyrano[3,2-c]pyridine core structure.
Méthodes De Préparation
The synthesis of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-6-[(PYRIDIN-2-YL)METHYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the use of palladium-catalyzed C-N cross-coupling reactions. The reaction conditions often involve the use of tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl, and cesium carbonate as the base . Industrial production methods may vary but generally follow similar synthetic pathways with optimizations for scale and yield.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-6-[(PYRIDIN-2-YL)METHYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with cellular targets, leading to the disruption of critical biological pathways. It has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly . The molecular targets include tubulin, a key protein involved in cell division.
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives and pyrano[3,2-c]pyridine analogs. What sets 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-5-OXO-6-[(PYRIDIN-2-YL)METHYL]-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE apart is its unique combination of functional groups that confer specific biological activities . Other similar compounds include:
Propriétés
Formule moléculaire |
C23H18N4O4 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H18N4O4/c1-13-8-19-21(23(28)27(13)11-15-4-2-3-7-26-15)20(16(10-24)22(25)31-19)14-5-6-17-18(9-14)30-12-29-17/h2-9,20H,11-12,25H2,1H3 |
Clé InChI |
JXQKAIXZGNUFJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)N1CC5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Adamantane-1-carbonyl)-2-(4-fluorophenyl)-1H,2H,3H,10BH-pyrrolo[2,1-A]isoquinoline-1,1-dicarbonitrile](/img/structure/B15020776.png)
![6-(4-Bromophenyl)-2-(2,5-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020788.png)
![N'-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15020794.png)
![2-methoxy-5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15020796.png)
![6-bromo-5-nitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15020798.png)

![(3E)-1-{[cyclohexyl(methyl)amino]methyl}-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15020806.png)

![3-cyclohexyl-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}propanamide](/img/structure/B15020817.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole](/img/structure/B15020829.png)
![2-(benzylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B15020830.png)
![methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate](/img/structure/B15020858.png)
![(5E)-5-(3,4-dichlorobenzylidene)-3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15020863.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15020877.png)
